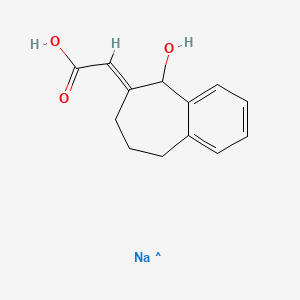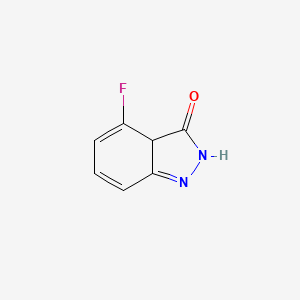
NCS-382, Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-(5,7,8,9-tetrahydro-5-hydroxy-6H-benzocyclohepten-6-ylidene)-, sodium salt (1:1) is a chemical compound with the CAS number 131733-92-1 and a molecular weight of 240.2303 g/mol . This compound is known for its unique blend of chemical properties, making it valuable for various research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(5,7,8,9-tetrahydro-5-hydroxy-6H-benzocyclohepten-6-ylidene)-, sodium salt (1:1) typically involves the reaction of acetic acid with a precursor compound, 5,7,8,9-tetrahydro-5-hydroxy-6H-benzocycloheptene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The sodium salt form is achieved by neutralizing the resulting compound with sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or other separation techniques to ensure high quality .
化学反応の分析
Types of Reactions
Acetic acid, 2-(5,7,8,9-tetrahydro-5-hydroxy-6H-benzocyclohepten-6-ylidene)-, sodium salt (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .
科学的研究の応用
Acetic acid, 2-(5,7,8,9-tetrahydro-5-hydroxy-6H-benzocyclohepten-6-ylidene)-, sodium salt (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
作用機序
The mechanism of action of acetic acid, 2-(5,7,8,9-tetrahydro-5-hydroxy-6H-benzocyclohepten-6-ylidene)-, sodium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Ethyl 2-thian-4-ylideneacetate: Another compound with similar structural features and chemical properties.
Sodium (2Z)-2-(5-bromo-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate: A related compound with different substituents on the benzocycloheptene ring.
Uniqueness
Acetic acid, 2-(5,7,8,9-tetrahydro-5-hydroxy-6H-benzocyclohepten-6-ylidene)-, sodium salt (1:1) is unique due to its specific combination of functional groups and structural features.
特性
分子式 |
C13H14NaO3 |
|---|---|
分子量 |
241.24 g/mol |
InChI |
InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/b10-8+; |
InChIキー |
KFWUMDCKKIIQQO-VRTOBVRTSA-N |
異性体SMILES |
C1CC2=CC=CC=C2C(/C(=C/C(=O)O)/C1)O.[Na] |
正規SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one](/img/structure/B12352991.png)
![Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate](/img/structure/B12353002.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12353009.png)


![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353042.png)
![3-[(2,5-Difluorophenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12353043.png)



![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)


